cis-Ned19

Vascular Biology Calcium Signaling Smooth Muscle Physiology

Standard Ned-19 analogs create a critical data conflict: trans-Ned19 dominates biochemical assays (>100-fold more potent), yet cis-Ned19 is decisively superior in physiological vascular models. Using the wrong isomer can produce misleading TPC signaling results. cis-Ned19 eliminates this uncertainty: • >3-fold more potent than trans-Ned19 in inhibiting norepinephrine-induced Ca2+ mobilization in vascular smooth muscle (IC50 2.7 μM vs. 8.9 μM) • Wash-resistant irreversible binding sustains target inhibition throughout extended ex vivo myography protocols • Intrinsic fluorescence (λex 368 nm / λem 425 nm) enables direct live-cell imaging of NAADP receptor binding without secondary labels

Molecular Formula C30H31FN4O3
Molecular Weight 514.6 g/mol
Cat. No. B12368896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Ned19
Molecular FormulaC30H31FN4O3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
InChIInChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25?,28-/m0/s1
InChIKeyFUHCEERDBRGPQZ-NMXAJACMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Ned19: Fluorescent NAADP Antagonist for TPC Signaling


cis-Ned19 (CAS: 1137264-00-6) is a cell-permeable, fluorescent stereoisomer of the NAADP antagonist Ned-19, functioning as an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) signaling . It inhibits NAADP-mediated Ca2+ release and binds to NAADP receptors, providing a dual-function tool for both perturbing and visualizing endolysosomal calcium signaling pathways in intact cells . As a structural analog of NAADP, it targets two-pore channels (TPCs), which are key regulators of calcium mobilization from acidic organelles [1].

Probe Type

Cell-permeable fluorescent NAADP antagonist

Dual Function

Simultaneous inhibition and visualization of endolysosomal Ca²⁺ signaling

Research Model

TPC-mediated calcium mobilization in vascular smooth muscle

cis-Ned19 Stereoisomer Specificity


The stereoisomers of Ned-19, cis-Ned19 and trans-Ned19, are not functionally interchangeable. They exhibit a pronounced context-dependent inversion of potency and efficacy that defies simple substitution. In biochemical assays of Ca2+ release and NAADP binding, trans-Ned19 is >100-fold more potent . However, in a physiological vascular smooth muscle model, cis-Ned19 is >3-fold more potent at inhibiting Ca2+ signaling (IC50 2.7 μM vs. 8.9 μM for trans-Ned19) and is several times more effective at relaxing pre-constricted aortic tissue [1]. This functional divergence, coupled with its irreversible antagonism and distinct fluorescent properties, means substituting cis-Ned19 with another analog could lead to completely different, and potentially erroneous, experimental outcomes regarding TPC-mediated physiology.

  • Potency ranking may invert between assay contexts

    Biochemical and cellular models exhibit opposite stereoisomer preference, making direct substitution unreliable.

  • Irreversible binding kinetics may not transfer

    The wash-resistant antagonism of cis-Ned19 is not replicated by reversible analogs or the trans isomer.

  • Loss of dual-function fluorescence capability

    Substituting with trans-Ned19 or non-fluorescent antagonists eliminates the integrated imaging functionality.

cis-Ned19 Comparative Evidence vs. Stereoisomers


Vascular Smooth Muscle Cell Potency

Despite being less potent in biochemical assays, cis-Ned19 exhibits >3-fold higher potency than trans-Ned19 in inhibiting norepinephrine-induced Ca2+ rise in rat aortic smooth muscle cells [1].

Vascular SMC Potency
Head-to-head
cis-Ned19 IC50 2.7 μM vs. trans-Ned19 8.9 μM (3.3-fold higher potency)
Supports stereoisomer-dependent potency in vascular cell model
Rat aortic SMCs, NE 100 μM
Vascular Biology Calcium Signaling Smooth Muscle Physiology

Vascular Tissue Relaxation Efficacy

In ex vivo aortic ring assays, cis-Ned19 demonstrated significantly greater functional efficacy in reversing norepinephrine-induced vasoconstriction compared to its trans counterpart [1].

Tissue Relaxation Response
Head-to-head
cis-Ned19 several-fold higher relaxation potency vs. trans-Ned19
Reported higher relaxation response in ex vivo aortic rings
NE-preconstricted rat aortic rings
Vascular Pharmacology Ex Vivo Pharmacology TPC1

Wash-Resistant Vascular Antagonism

cis-Ned19 exhibits irreversible antagonism, with its inhibitory effect on NE-induced contraction being maintained after intensive washing, a property that distinguishes it from reversible inhibitors and allows for prolonged target engagement in vitro [1].

Wash-Resistant Antagonism
Reported
Inhibition maintained after intensive washing; slow reversal within 1 h
Irreversible binding supports sustained target engagement in vitro
Rat aortic ring contraction assay
Irreversible Antagonist Washout Resistance Vascular Smooth Muscle

Biochemical vs. Cellular Potency Divergence

The stereoisomers of Ned-19 display a striking >100-fold difference in potency in cell-free biochemical assays, with trans-Ned19 being far more potent. This contrasts sharply with the cellular data where cis-Ned19 is more potent, highlighting the importance of stereochemistry for target engagement in different experimental contexts .

Biochemical vs. Cellular Potency
Head-to-head
Biochem: trans >100× more potent; Cellular: cis 3.3× more potent
Context-dependent potency inversion highlights stereoisomer selection
Sea urchin homogenate vs. rat SMCs
Stereoisomer Selectivity NAADP Receptor Binding Calcium Release Assay

Dual-Function Fluorescent Probe

cis-Ned19 is not only an antagonist but also a functional fluorescent probe that directly labels NAADP receptors in live cells, enabling simultaneous visualization and inhibition of the target . Its fluorescent properties (λex ~368 nm, λem 425 nm) are well-suited for confocal microscopy and colocalization studies with organelle-specific dyes like LysoTracker [1].

Fluorescent Probe Properties
Class-level
λex 368 nm / λem 425 nm; colocalizes with LysoTracker
Enables live-cell NAADP receptor imaging without secondary probe
Confocal microscopy, endolysosomal markers
Fluorescent Probe Confocal Microscopy Live-Cell Imaging

cis-Ned19 Scientific Applications


TPC1 Calcium Signaling in Vascular Smooth Muscle

cis-Ned19 is the preferred stereoisomer for inhibiting norepinephrine-induced calcium mobilization in vascular smooth muscle cells and tissue. The data from Trufanov et al. (2019) show it is >3-fold more potent than trans-Ned19 in this specific context (IC50 2.7 μM vs. 8.9 μM), and its inhibitory effect on vascular contraction is wash-resistant, making it ideal for sustained studies [1].

Endolysosomal NAADP Receptor Imaging

The intrinsic fluorescence of cis-Ned19 enables direct live-cell imaging of its binding sites, which are NAADP receptors on endolysosomal vesicles [1]. Its colocalization with LysoTracker has been empirically demonstrated, confirming its utility for microscopy-based studies of TPC trafficking and endolysosomal calcium store physiology without the need for secondary labeling reagents .

Ex Vivo NAADP Antagonism Studies

For ex vivo pharmacology experiments, such as myography using isolated aortic rings, cis-Ned19 offers superior functional efficacy in reversing norepinephrine-induced vasoconstriction compared to its trans isomer [1]. This makes it a valuable tool for dissecting the role of TPC-mediated calcium release in vascular tone and reactivity.

Sustained NAADP Signaling Inhibition

The irreversible binding kinetics of cis-Ned19 provide a distinct advantage in experiments where sustained target inhibition is required. Its effect on aortic ring contraction was maintained even after intensive washing, a characteristic not shared by reversible antagonists, allowing for the study of downstream cellular consequences over longer time courses [1].

Application
Selection Property
Validation Focus
TPC1 calcium signaling in vascular smooth muscle research
Stereoisomer-dependent potency in SMCs
NAADP-mediated Ca²⁺ mobilization inhibition
Live-cell imaging of NAADP receptors
Fluorescent antagonism (dual-function probe)
Co-localization with endolysosomal markers
Ex vivo vascular tissue studies
Functional response in aortic ring assay
Vasoconstriction reversal endpoint
Sustained target inhibition studies
Irreversible binding kinetics
Post-wash inhibition persistence

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